1-(2-Methyl-1-propenyl)-3-nitrobenzene
Description
1-(2-Methyl-1-propenyl)-3-nitrobenzene is a nitroaromatic compound featuring a 2-methyl-1-propenyl substituent at the meta position relative to the nitro group. The 2-methyl-1-propenyl group introduces steric and electronic effects, which may influence reactivity in catalytic processes or material applications.
Properties
CAS No. |
6026-73-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-7H,1-2H3 |
InChI Key |
DHQINUJUNGHFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2-methyl-1-propenyl group (electron-donating via hyperconjugation) contrasts with halomethyl (electron-withdrawing) or pentachloroethyl (strongly electron-deficient) groups .
- Steric Effects : Bulky substituents like pentachloroethyl reduce molecular flexibility, whereas alkenyl groups (e.g., 2-fluorohexenyl) introduce planar rigidity .
Physical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) |
|---|---|---|---|
| 1-(2-Bromoethyl)-3-nitrobenzene | 30–34 | 136–138/0.5 | 1.562 (predicted) |
| 1-Nitro-3-(pentachloroethyl)benzene | Not specified | Not reported | Not available |
| 1-(Chloromethyl)-3-nitrobenzene | Data not provided | – | – |
Notes:
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